molecular formula C13H13NO3 B14599736 2,4-Dimethyl-5-(4-nitrophenyl)penta-2,4-dienal CAS No. 59488-84-5

2,4-Dimethyl-5-(4-nitrophenyl)penta-2,4-dienal

Cat. No.: B14599736
CAS No.: 59488-84-5
M. Wt: 231.25 g/mol
InChI Key: AUWSMMPISFYXMV-UHFFFAOYSA-N
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Description

2,4-Dimethyl-5-(4-nitrophenyl)penta-2,4-dienal is a chemical compound known for its unique structure and properties. It is characterized by the presence of a nitrophenyl group attached to a penta-2,4-dienal backbone, with two methyl groups at the 2 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-5-(4-nitrophenyl)penta-2,4-dienal typically involves the reaction of 4-nitrobenzaldehyde with 2,4-dimethyl-1,3-pentadiene under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethyl-5-(4-nitrophenyl)penta-2,4-dienal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4-Dimethyl-5-(4-nitrophenyl)penta-2,4-dienal has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-5-(4-nitrophenyl)penta-2,4-dienal involves its interaction with various molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound may also act as an electrophile, reacting with nucleophilic sites in biological molecules .

Comparison with Similar Compounds

  • 2,4-Dimethyl-5-(4-aminophenyl)penta-2,4-dienal
  • 2,4-Dimethyl-5-(4-methoxyphenyl)penta-2,4-dienal
  • 2,4-Dimethyl-5-(4-chlorophenyl)penta-2,4-dienal

Comparison: 2,4-Dimethyl-5-(4-nitrophenyl)penta-2,4-dienal is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, the nitro compound exhibits different redox properties and can participate in unique chemical transformations .

Properties

CAS No.

59488-84-5

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

2,4-dimethyl-5-(4-nitrophenyl)penta-2,4-dienal

InChI

InChI=1S/C13H13NO3/c1-10(7-11(2)9-15)8-12-3-5-13(6-4-12)14(16)17/h3-9H,1-2H3

InChI Key

AUWSMMPISFYXMV-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=C(C=C1)[N+](=O)[O-])C=C(C)C=O

Origin of Product

United States

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